

Independent validation of published AChE-IN-48 research findings

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Compound of Interest

Compound Name: AChE-IN-48

Cat. No.: B12371772

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Independent Analysis of Published Research on AChE-IN-48

A Review of the Initial Findings and a Call for Further Validation

Introduction

AChE-IN-48 is a novel, selective acetylcholinesterase (AChE) inhibitor identified through a structure-based virtual screening of the SPECS database. The initial research, published by Jiang et al. in the Journal of Computer-Aided Molecular Design in 2019, presented **AChE-IN-48** as a promising multifunctional agent for potential therapeutic use in Alzheimer's disease. This guide provides a summary of the key findings and experimental methodologies from the original publication. At the time of this review, no independent validation studies of **AChE-IN-48** have been identified in the published scientific literature. Therefore, the data presented here is based solely on the original research and awaits independent confirmation.

Key Research Findings from the Original Publication

The foundational study by Jiang et al. identified **AChE-IN-48** as the most potent inhibitor among 48 candidates selected through a pharmacophore and molecular docking-based virtual screening. The key findings from this seminal paper are summarized below.

Data Summary

The following table presents the quantitative data for **AChE-IN-48** and other notable compounds from the original study.

Compound	AChE Inhibition IC50 (μM)	Butyrylcholinesterase (BChE) Inhibition	Anti-Aβ Aggregation Activity
AChE-IN-48	1.62 ± 0.11	Selective for AChE	Not explicitly quantified in abstract
Compound 7	Potent	Selective for AChE	Not explicitly quantified in abstract
Compound 29	Potent	Selective for AChE	Not explicitly quantified in abstract
Compound 41	Potent	Selective for AChE	Not explicitly quantified in abstract

Experimental Protocols from the Original Study

The following methodologies were employed in the initial characterization of **AChE-IN-48**.

Virtual Screening and Compound Selection

A pharmacophore model was generated and used in conjunction with molecular docking to screen the SPECS chemical database. This dual-filter approach led to the selection of 48 candidate compounds for biological evaluation.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the candidate compounds against AChE was determined using a standard enzymatic assay. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated for the most potent compounds.

Butyrylcholinesterase (BChE) Inhibition Assay

To assess the selectivity of the inhibitors, a similar enzymatic assay was performed using BChE. The results indicated that **AChE-IN-48** was selective for AChE.

Anti-Amyloid- β (A β) Aggregation Assay

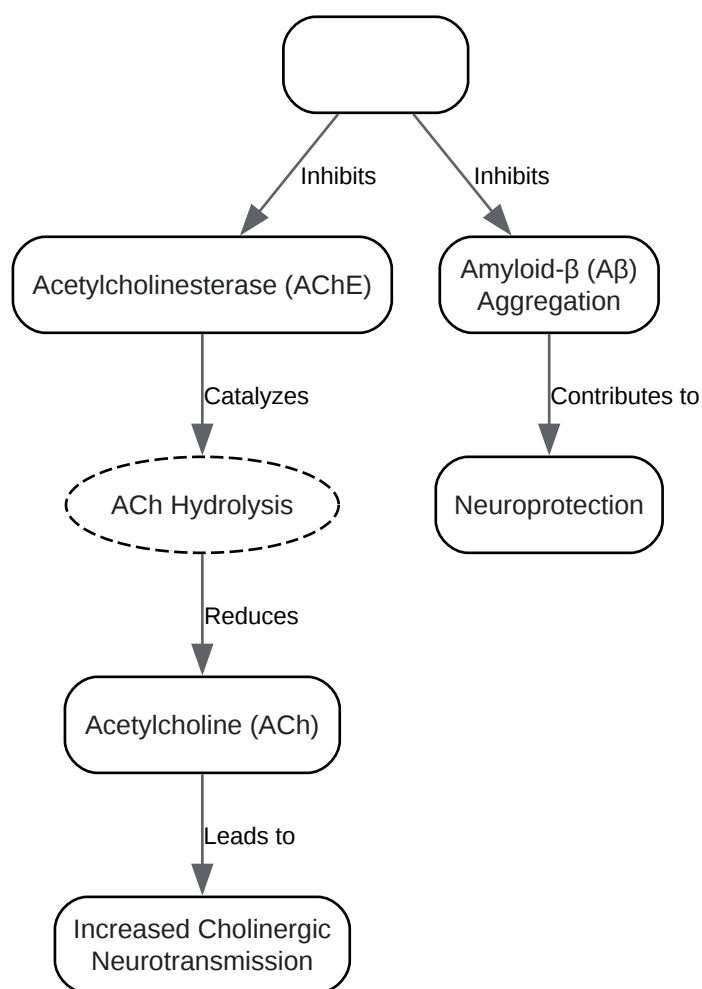
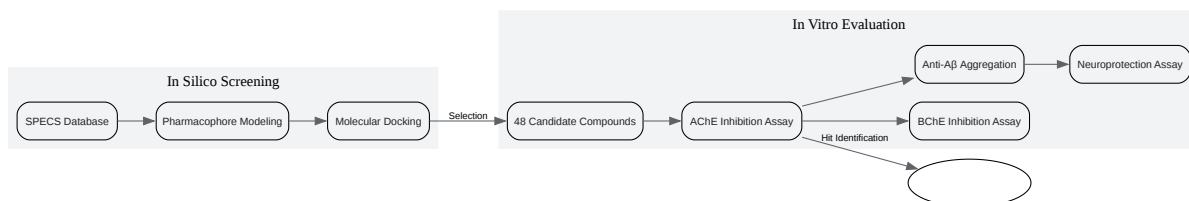
The study also investigated the ability of the compounds to inhibit the aggregation of A β peptides, a key pathological hallmark of Alzheimer's disease.

Neurotoxicity and Neuroprotection Assays

The potential neurotoxicity of the compounds and their ability to protect neuronal cells from A β -induced injury were also evaluated.

Visualizations

The following diagrams illustrate the logical workflow of the original research and the proposed mechanism of action for **AChE-IN-48**.



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